3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid
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Overview
Description
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a triterpenoid compound known for its anti-inflammatory properties. It is derived from the sclerotia of Poria cocos, a type of fungus. This compound has been shown to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated Raw264.7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid typically involves the acetylation of 16 alpha-hydroxydehydrotrametenolic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is usually carried out at room temperature for several hours until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Medicine: It has potential therapeutic applications due to its anti-inflammatory properties. Research is ongoing to explore its efficacy in treating inflammatory diseases.
Industry: It may have applications in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
The anti-inflammatory effects of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid are primarily due to its ability to inhibit NO production and iNOS expression. This inhibition occurs in LPS-stimulated Raw264.7 cells, which are a model for studying inflammation. The compound likely interacts with molecular targets involved in the inflammatory pathway, although the exact targets and pathways are still under investigation .
Comparison with Similar Compounds
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is unique among triterpenoids due to its specific acetylation at the 3-O position and hydroxylation at the 16 alpha position. Similar compounds include:
16 alpha-hydroxydehydrotrametenolic acid: The non-acetylated form of the compound.
Betulinic acid: Another triterpenoid with anti-inflammatory properties.
Oleanolic acid: A triterpenoid known for its hepatoprotective and anti-inflammatory effects.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21-,24-,25+,26+,27+,30-,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBLMTCYISHWGP-KOCSMGCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346617 |
Source
|
Record name | 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168293-14-9 |
Source
|
Record name | 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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